molecular formula C13H11N3O3S B2862788 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide CAS No. 851989-46-3

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide

Cat. No.: B2862788
CAS No.: 851989-46-3
M. Wt: 289.31
InChI Key: HEHVFBBCLFIVLE-UHFFFAOYSA-N
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Description

The compound "3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide" is a synthetic chemical entity with intriguing biological and chemical properties. It contains benzoxazole and thiazole moieties, which are known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide typically involves multiple steps:

  • Formation of Benzoxazole Core: : The starting materials for the benzoxazole core include salicylic acid and aniline derivatives. These undergo cyclization to form the benzoxazole ring.

  • Thiazole Synthesis: : Thiazole is often synthesized from thiourea and alpha-haloketones through cyclization.

  • Coupling Reaction: : The benzoxazole and thiazole intermediates are coupled through amide bond formation. This usually requires activating agents like EDCI (N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide) and reaction conditions like reflux in organic solvents.

Industrial Production Methods

For industrial production, process optimization is key. The steps typically involve:

  • Scalable Synthesis: : High-yield reactions under controlled conditions to ensure purity.

  • Purification: : Techniques like crystallization or chromatography to isolate the final product.

  • Quality Control: : Analytical methods (e.g., HPLC, NMR) to verify compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation at the thiazole ring, potentially forming sulfoxides or sulfones.

  • Reduction: : The benzoxazole moiety can be reduced under specific conditions.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : H2O2 or mCPBA for oxidation reactions.

  • Reducing Agents: : Sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.

  • Substitution Reactions: : Halogenating agents for electrophilic aromatic substitution.

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Reduced forms of benzoxazole.

  • Substitution: : Halogenated benzoxazole or thiazole derivatives.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Used as an intermediate in synthesizing more complex pharmaceutical compounds.

Biology

  • Enzyme Inhibition Studies: : Potential inhibitor for enzymes with benzoxazole and thiazole binding sites.

Medicine

  • Antibacterial and Antifungal: : Exhibits biological activity against certain bacterial and fungal strains.

Industry

  • Material Science: : Precursor for polymers with specific properties.

Mechanism of Action

The mechanism by which 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide exerts its effects often involves binding to biological macromolecules, altering their function. The molecular targets may include:

  • Enzymes: : Inhibition by binding to the active site.

  • Receptors: : Modulation of receptor activity through binding interactions.

  • Pathways: : Disruption of cellular pathways, leading to the desired pharmacological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoxazolinone Derivatives: : Shares the benzoxazole core.

  • Thiazole-based Compounds: : Similar in the thiazole moiety.

  • Amide-linked Heterocycles: : Resemblance in the amide bond linking heterocyclic rings.

Uniqueness

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide is unique due to its combination of benzoxazole and thiazole moieties, providing a distinctive set of chemical and biological properties not commonly found in other compounds.

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Properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-11(15-12-14-6-8-20-12)5-7-16-9-3-1-2-4-10(9)19-13(16)18/h1-4,6,8H,5,7H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHVFBBCLFIVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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